Misoprostol acid
Overview
Description
Misoprostol acid is a synthetic prostaglandin E1 analogue. It is the active metabolite of misoprostol, a medication widely used for various medical purposes, including the prevention and treatment of stomach and duodenal ulcers, induction of labor, and management of postpartum hemorrhage . This compound is known for its significant pharmacological activity, particularly in reducing gastric acid secretion and inducing uterine contractions .
Mechanism of Action
Target of Action
Misoprostol acid primarily targets prostaglandin E1 receptors located on parietal cells in the stomach and on the uterus and cervix . The role of these receptors is crucial in regulating gastric acid secretion, uterine contractions, and cervical tone .
Mode of Action
This compound interacts with its targets by stimulating prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . In the uterus and cervix, it increases the strength and frequency of contractions and decreases cervical tone . This dual action makes this compound effective in reducing the risk of NSAID-induced gastric ulcers and managing miscarriages .
Biochemical Pathways
This compound affects several biochemical pathways. In the stomach, it inhibits the secretion of gastric acid by G-protein coupled receptor-mediated inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP levels and decreased proton pump activity at the apical surface of the parietal cell . This action inhibits gastric acid secretion secondary to stimulation from food, alcohol, NSAIDs, histamine, caffeine, etc .
In the uterus, this compound stimulates the production of interleukin-8, an inflammatory cytokine that promotes the influx of neutrophils and induces remodeling of the cervical extracellular matrix . It also induces functional progesterone withdrawal .
Pharmacokinetics
This compound is extensively absorbed and metabolized in the liver to misoprostic acid . The peak concentration is achieved about 30 minutes after sublingual and oral administration, whereas following vaginal administration, it takes 75 minutes . The elimination half-life of this compound is 20 to 40 minutes . Approximately 80% of the dose is excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In the stomach, it reduces gastric acid secretion, increases mucus and bicarbonate secretion, and thickens the mucosal bilayer, allowing the mucosa to generate new cells . In the uterus, it increases the strength and frequency of contractions, leading to the expulsion of the fetus during miscarriage or abortion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food decreases the incidence of diarrhea, a common side effect of misoprostol . Furthermore, the route of administration can significantly impact the absorption and effectiveness of this compound. For example, it is absorbed best when administered vaginally .
Biochemical Analysis
Biochemical Properties
Misoprostol acid interacts with various enzymes and proteins in the body. It stimulates prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion . This interaction also increases mucus and bicarbonate secretion, along with thickening of the mucosal bilayer, allowing the mucosa to generate new cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the stomach, it reduces gastric acid secretion, which can help prevent gastric ulcers . In the uterus and cervix, this compound can increase the strength and frequency of contractions and decrease cervical tone .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach . This interaction leads to a reduction in gastric acid secretion and an increase in mucus and bicarbonate secretion .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, sublingual misoprostol achieved the highest serum peak concentration of this compound, which was significantly higher than those in other groups .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in dogs, a dose of 2-5 μg/kg orally every 8-12 hours is used for protection against NSAID-induced gastric ulceration . Higher doses can lead to side effects such as diarrhea, abdominal pain, nausea, and vomiting .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly converted by de-esterification to its free acid, which possesses significant desired pharmacological activity . Further metabolic conversion occurs over time via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to the prostaglandin F analogs .
Transport and Distribution
This compound is extensively absorbed and undergoes rapid de-esterification to its free acid, which is responsible for its clinical activity
Subcellular Localization
Given its role in stimulating prostaglandin E1 receptors on parietal cells in the stomach , it is likely that it localizes to these cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Misoprostol acid is synthesized through the de-esterification of misoprostol. The process involves the hydrolysis of the ester bond in misoprostol, resulting in the formation of this compound . The reaction conditions typically include the use of an acidic or basic catalyst to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to achieve efficient conversion of misoprostol to this compound .
Chemical Reactions Analysis
Types of Reactions
Misoprostol acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form prostaglandin F analogs.
Reduction: Reduction reactions can convert this compound to other prostaglandin analogs.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and carboxyl functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various prostaglandin analogs, which have different pharmacological properties and applications .
Scientific Research Applications
Misoprostol acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Dinoprostone: Another prostaglandin E2 analogue used for similar medical purposes, including labor induction and cervical ripening.
Mifepristone: Often used in combination with misoprostol for medical abortions.
Methotrexate: Used in combination with misoprostol for medical abortions.
Uniqueness
Misoprostol acid is unique due to its high efficacy in reducing gastric acid secretion and inducing uterine contractions. Its rapid absorption and conversion to the active form make it a preferred choice for various medical applications .
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGPXZGIIOYDL-MKYGPDKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347869 | |
Record name | Misoprostol acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66792-31-2, 112137-89-0 | |
Record name | Misoprostol acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066792312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Misoprostol acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112137-89-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MISOPROSTOL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Z0SU967A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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